molecular formula C18H18ClN5OS B2444638 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclopentylacetamide CAS No. 893914-03-9

2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclopentylacetamide

カタログ番号: B2444638
CAS番号: 893914-03-9
分子量: 387.89
InChIキー: RUFLGEMCPOBWBY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclopentylacetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The presence of the 4-chlorophenyl group and the pyrazolo[3,4-d]pyrimidine scaffold contributes to its unique chemical and biological characteristics.

特性

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5OS/c19-12-5-7-14(8-6-12)24-17-15(9-22-24)18(21-11-20-17)26-10-16(25)23-13-3-1-2-4-13/h5-9,11,13H,1-4,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFLGEMCPOBWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

The mechanism of action of 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclopentylacetamide involves its interaction with specific molecular targets and pathways:

生物活性

The compound 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclopentylacetamide is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention due to its potential biological activities. This article focuses on its biochemical properties, mechanisms of action, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H18ClN5OS
  • Molecular Weight : 353.85 g/mol
  • CAS Number : Not available in the current literature.

The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a chlorophenyl group and a cyclopentylacetamide moiety, which contributes to its biological activity.

Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. Specifically, studies have shown that derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for cell cycle regulation. This inhibition leads to reduced proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. Notably, it demonstrates strong inhibitory activity against acetylcholinesterase (AChE) and urease enzymes. For instance, derivatives have shown IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating potent activity compared to standard inhibitors like thiourea (IC50 = 21.25 µM) .

The biological activity of 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclopentylacetamide is primarily attributed to its ability to interact with key biomolecules:

  • Binding Affinity : The compound exhibits high binding affinity for CDK2, disrupting its interaction with cyclins and leading to cell cycle arrest.
  • Structural Interactions : Molecular docking studies reveal that the compound forms hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of target enzymes, enhancing its inhibitory efficacy .

Study 1: Anticancer Effects

In a study investigating the anticancer effects of various pyrazolo[3,4-d]pyrimidine derivatives, it was found that the compound significantly inhibited the growth of MCF-7 and HCT-116 cells with IC50 values of 12 µM and 15 µM respectively. The mechanism was linked to apoptosis induction via caspase activation pathways.

Study 2: Enzyme Inhibition Profile

Another research focused on the enzyme inhibition profile highlighted that compounds related to this structure showed strong AChE inhibition with IC50 values below 5 µM in several tested derivatives. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

Data Tables

Biological ActivityTarget Enzyme/Cell LineIC50 Value (µM)Reference
AnticancerMCF-712
AnticancerHCT-11615
AChE Inhibition-<5
Urease Inhibition-0.63 - 6.28

Q & A

Q. What are the common synthetic routes for preparing 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclopentylacetamide, and what reaction conditions are critical?

The synthesis typically involves cyclization of pyrazolo[3,4-d]pyrimidine precursors with α-chloroacetamide derivatives. Key steps include:

  • Reacting 4-chlorophenyl-substituted pyrazolo[3,4-d]pyrimidin-4-one with a thiol-containing intermediate under basic conditions (e.g., triethylamine) to form the sulfanyl bridge .
  • Coupling the resulting intermediate with cyclopentylamine via nucleophilic acyl substitution, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) to minimize side reactions .
  • Purification via column chromatography using ethyl acetate/hexane gradients to isolate the final product .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR spectroscopy (1H, 13C, and 2D-COSY) confirms regioselectivity of substitutions, particularly the sulfanyl and cyclopentyl groups .
  • High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray crystallography resolves spatial arrangements, as demonstrated for structurally analogous compounds (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide), revealing planar pyrazolo[3,4-d]pyrimidine cores and hydrogen-bonding interactions critical for stability .

Q. What biological targets and assays are commonly associated with pyrazolo[3,4-d]pyrimidine derivatives like this compound?

  • Kinase inhibition assays : These derivatives often target tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ assays to measure IC₅₀ values .
  • Antiproliferative activity : Evaluated via MTT assays in cancer cell lines (e.g., HeLa, MCF-7), with structure-activity relationship (SAR) studies highlighting the importance of the 4-chlorophenyl and cyclopentyl groups for potency .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity during scale-up synthesis?

  • Design of Experiments (DoE) : Use statistical models to identify critical parameters (e.g., solvent polarity, catalyst loading). For example, flow-chemistry approaches improve reproducibility in diazomethane-related syntheses .
  • In-line monitoring : Techniques like FTIR or Raman spectroscopy track reaction progress in real time, reducing byproduct formation .
  • Recrystallization optimization : Solvent mixtures (e.g., ethanol/water) enhance crystal lattice formation, as shown for analogous pyrazolo[3,4-d]pyrimidines .

Q. How should contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?

  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times, cell passage numbers) to minimize variability .
  • Structural analogs comparison : Cross-reference data with compounds like N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide to identify substituent effects on activity .
  • Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to establish consensus activity ranges .

Q. What computational strategies predict binding modes and selectivity of this compound against off-target proteins?

  • Molecular docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets. For example, the sulfanyl group may form hydrogen bonds with hinge-region residues .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to evaluate selectivity .
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with inhibitory activity to guide analog design .

Q. What methodologies assess in vitro toxicity and selectivity indices for this compound?

  • Cytotoxicity profiling : Compare IC₅₀ values in cancer vs. normal cell lines (e.g., HEK293) using alamarBlue assays .
  • hERG channel inhibition assays : Patch-clamp electrophysiology evaluates cardiac toxicity risks .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life and CYP450 inhibition potential .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。